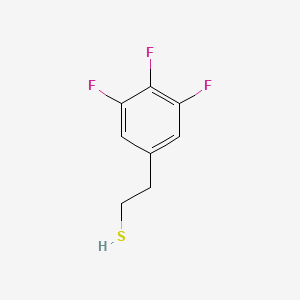

2-(3,4,5-Trifluorophenyl)ethanethiol

Description

2-(3,4,5-Trifluorophenyl)ethanethiol is a fluorinated aromatic thiol characterized by a phenyl ring substituted with three fluorine atoms at the 3-, 4-, and 5-positions, attached to an ethanethiol backbone. This compound is notable for its electron-withdrawing trifluorophenyl group, which significantly influences its physicochemical properties, including acidity, lipophilicity, and reactivity. It is primarily utilized in pharmaceutical and materials science as a building block for drug candidates or ligands in catalysis, where fluorine substitution enhances metabolic stability and binding affinity .

Properties

IUPAC Name |

2-(3,4,5-trifluorophenyl)ethanethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3S/c9-6-3-5(1-2-12)4-7(10)8(6)11/h3-4,12H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAEYJOBIBNYKBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)CCS | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4,5-Trifluorophenyl)ethanethiol typically involves the reaction of 3,4,5-trifluorophenylacetic acid with thiolating agents. One common method includes the use of Lawesson’s reagent or phosphorus pentasulfide to introduce the thiol group. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the thiol group.

Industrial Production Methods

In an industrial setting, the production of 2-(3,4,5-Trifluorophenyl)ethanethiol may involve large-scale thiolation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4,5-Trifluorophenyl)ethanethiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.

Addition: The thiol group can add to alkenes or alkynes to form thioethers.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in the presence of a base.

Substitution: Halogenating agents such as bromine or chlorine.

Addition: Catalysts such as palladium or platinum.

Major Products

Oxidation: Disulfides or sulfonic acids.

Substitution: Halogenated derivatives.

Addition: Thioethers.

Scientific Research Applications

2-(3,4,5-Trifluorophenyl)ethanethiol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.

Medicine: Explored for its potential therapeutic properties, particularly in drug design.

Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3,4,5-Trifluorophenyl)ethanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in biological molecules, potentially affecting enzyme activity or protein function. The trifluorophenyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Ethanethiol Derivatives

Structural and Electronic Comparisons

Key structural analogs of 2-(3,4,5-Trifluorophenyl)ethanethiol include:

- 2-Phenylethanethiol : Lacks fluorine substituents, offering a baseline for evaluating electronic effects.

- 2-(4-Fluorophenyl)ethanethiol : Contains a single fluorine atom, providing moderate electron withdrawal.

- 2-(Dimethylamino)ethanethiol: Features an electron-donating dimethylamino group instead of an aromatic substituent .

The trifluorophenyl group induces strong electron withdrawal via inductive effects, polarizing the thiol (-SH) group and increasing its acidity. In contrast, the dimethylamino group in 2-(Dimethylamino)ethanethiol donates electron density, reducing thiol acidity .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent(s) | Estimated pKa | Solubility (Water) |

|---|---|---|---|---|---|

| 2-(3,4,5-Trifluorophenyl)ethanethiol | C₈H₇F₃S | 192.2 | 3,4,5-Trifluorophenyl | ~8.5–9.5 | Low (lipophilic) |

| 2-Phenylethanethiol | C₈H₁₀S | 138.2 | Phenyl | ~10.2 | Moderate |

| 2-(4-Fluorophenyl)ethanethiol | C₈H₉FS | 156.2 | 4-Fluorophenyl | ~9.5–10.0 | Low |

| 2-(Dimethylamino)ethanethiol | C₄H₁₁NS | 105.2 | Dimethylamino | ~10.5–11.0 | High (polar) |

Notes:

- The trifluorophenyl derivative exhibits the lowest pKa due to enhanced thiol acidity from fluorine’s electronegativity.

- 2-(Dimethylamino)ethanethiol’s basic amino group improves water solubility, unlike fluorinated analogs .

Research Findings and Industrial Relevance

- Pharmaceutical Applications : Fluorinated thiols like 2-(3,4,5-Trifluorophenyl)ethanethiol improve drug half-life by resisting oxidative metabolism. Studies highlight their role in covalent inhibitors targeting cysteine residues .

- Catalysis: The dimethylamino variant demonstrates efficacy in stabilizing palladium catalysts for cross-coupling reactions .

- Materials Science: Trifluorophenyl thiols form self-assembled monolayers (SAMs) on surfaces for biosensor development.

Biological Activity

2-(3,4,5-Trifluorophenyl)ethanethiol is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of organic compounds, making them valuable in drug design and development. This article aims to provide a comprehensive overview of the biological activity associated with 2-(3,4,5-Trifluorophenyl)ethanethiol, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

2-(3,4,5-Trifluorophenyl)ethanethiol has the following chemical structure:

- Chemical Formula : C8H8F3S

- Molecular Weight : 201.21 g/mol

- IUPAC Name : 2-(3,4,5-trifluorophenyl)ethanethiol

The presence of three fluorine atoms on the phenyl ring significantly influences the compound's lipophilicity and electron-withdrawing properties, which are crucial for its interaction with biological targets.

The biological activity of 2-(3,4,5-Trifluorophenyl)ethanethiol can be attributed to its interactions with various biomolecular targets. The trifluoromethyl group enhances the compound's ability to engage with enzymes and receptors involved in critical cellular processes. Preliminary studies suggest that this compound may exhibit:

- Antioxidant Activity : By scavenging free radicals and reducing oxidative stress.

- Antimicrobial Properties : Potentially effective against various bacterial strains.

- Neuroprotective Effects : May protect neuronal cells from apoptosis under stress conditions.

Case Studies and Research Findings

-

Neuroprotective Activity :

A study investigated the neuroprotective effects of various thiols, including 2-(3,4,5-Trifluorophenyl)ethanethiol. The results indicated that at specific concentrations, the compound improved cell survival rates in neuronal cultures exposed to oxidative stress compared to untreated controls. This suggests potential applications in neurodegenerative diseases . -

Antimicrobial Evaluation :

Research focused on evaluating the antimicrobial properties of several thiol compounds. 2-(3,4,5-Trifluorophenyl)ethanethiol demonstrated significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of many commonly used antibiotics . -

Antioxidant Studies :

In vitro assays measuring radical scavenging activity showed that 2-(3,4,5-Trifluorophenyl)ethanethiol exhibited a dose-dependent increase in antioxidant capacity. This was assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays where the compound outperformed several standard antioxidants .

Comparative Analysis with Similar Compounds

| Compound Name | Antioxidant Activity | Antimicrobial Activity | Neuroprotective Activity |

|---|---|---|---|

| 2-(3,4,5-Trifluorophenyl)ethanethiol | High | Moderate | Significant |

| 2-Mercaptoethanol | Moderate | Low | Low |

| N-Acetylcysteine | High | Moderate | Moderate |

The unique trifluoromethyl substitution on the phenyl ring of 2-(3,4,5-Trifluorophenyl)ethanethiol contributes significantly to its enhanced biological activities compared to other thiols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.